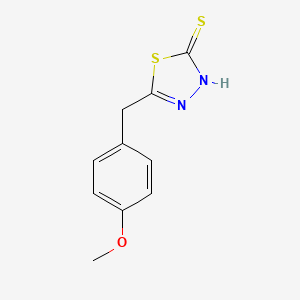

![molecular formula C18H21FN4O B5594635 2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5594635.png)

2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]acetamide often involves multi-step synthetic routes that include the formation of indole and pyrazole rings followed by their functionalization. For example, the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides involves reacting pyrazole with substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides, highlighting the complexity and versatility of reactions involving such structures (Sunder & Maleraju, 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to our compound of interest often features complex interactions between different rings and functional groups. For instance, hydrogen-bonding patterns observed in substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides demonstrate the intricate structural configurations possible within such molecules (López et al., 2010).

Chemical Reactions and Properties

Compounds with similar structures to 2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]acetamide can undergo a variety of chemical reactions, highlighting their reactivity and potential for functionalization. The synthesis and reactions of such compounds often involve steps like oxidation, which can lead to the formation of new rings and functional groups, as seen in the oxidation of 4-arylidene-2-methyl-1H-imidazol-5(4H)-ones with selenium dioxide to form imidazo[1,2-a]pyrazine derivatives (Zaitseva et al., 2020).

Physical Properties Analysis

The physical properties of such compounds are influenced by their molecular structures. The conformation of the heterocyclic thiazine ring, for example, can affect the overall shape and physical behavior of the molecule, as seen in certain pyrazolo[4,3-c][1,2]benzothiazin derivatives (Ahmad et al., 2012).

Scientific Research Applications

Antipsychotic Potential and SAR Analysis

Research on similar compounds, like 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, has shown potential antipsychotic effects without interacting with dopamine receptors, a common target for existing antipsychotic drugs. This suggests applications in developing novel antipsychotic medications with potentially reduced side effects. The structure-activity relationship (SAR) of these compounds provides insight into optimizing activity through molecular modifications (Wise et al., 1987).

Coordination Chemistry and Antioxidant Activity

Studies on pyrazole-acetamide derivatives have demonstrated their utility in forming coordination complexes with metal ions, which are significant in materials science and catalysis. The antioxidant activity of these complexes also suggests potential applications in pharmacology and nutraceuticals (Chkirate et al., 2019).

Fluorogenic Dyes and Imaging Agents

The synthesis and properties of imidazo[1,2-a]pyrazine derivatives, created through oxidation reactions, indicate their utility as fluorogenic dyes. Such compounds could be used in biological imaging, providing tools for research and diagnostic purposes (Zaitseva et al., 2020).

Radioligand Development for PET Imaging

The development of radioligands, such as [18F]PBR111, from pyrazolo[1,5-a]pyrimidineacetamides for PET imaging highlights applications in neurology, specifically in imaging the translocator protein (18 kDa) associated with neuroinflammation. This area of research is crucial for advancing diagnostics and treatment strategies for neurodegenerative diseases (Dollé et al., 2008).

Anticancer Activity

Compounds structurally related to the query have been explored for their anticancer activities. For example, novel fluoro-substituted benzo[b]pyrans have demonstrated anti-lung cancer activity, suggesting the potential therapeutic applications of similarly structured molecules in oncology (Hammam et al., 2005).

properties

IUPAC Name |

2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[(1-propylpyrazol-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN4O/c1-3-7-23-11-13(10-21-23)9-20-17(24)8-15-12(2)22-18-14(15)5-4-6-16(18)19/h4-6,10-11,22H,3,7-9H2,1-2H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPFDICSJUNVNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C=N1)CNC(=O)CC2=C(NC3=C2C=CC=C3F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diisobutyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5594554.png)

![2,3-dimethyl-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5594555.png)

![N-(3-bromophenyl)-5-[2-(2,5-dimethoxybenzylidene)hydrazino]-5-oxopentanamide](/img/structure/B5594561.png)

![3-({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5594568.png)

![2-(3-methylbutyl)-8-[(4-methyl-3-pyridinyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5594578.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-4-(1H-pyrazol-1-ylmethyl)piperidine](/img/structure/B5594585.png)

![2-[(4-fluorobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5594590.png)

![2-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}benzoic acid](/img/structure/B5594610.png)

![2-{[2-(spiro[2.3]hex-1-ylcarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B5594618.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-5-(1H-pyrazol-1-ylmethyl)-2-furamide hydrochloride](/img/structure/B5594624.png)